molecular formula C12H24N2O4 B2911005 N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1396706-97-0

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2911005
CAS No.: 1396706-97-0
M. Wt: 260.334
InChI Key: YSXJUOMCOOSQFA-UHFFFAOYSA-N
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Description

N1-(3-Hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone with two distinct substituents: a branched 3-hydroxy-4,4-dimethylpentyl group and a linear 2-methoxyethyl chain.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-N'-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-12(2,3)9(15)5-6-13-10(16)11(17)14-7-8-18-4/h9,15H,5-8H2,1-4H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXJUOMCOOSQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C(=O)NCCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-4,4-dimethylpentanol and 2-methoxyethylamine.

    Formation of Oxalamide: The key step involves the formation of the oxalamide linkage. This can be achieved by reacting oxalyl chloride with the amine groups of the starting materials under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is maintained at low to moderate levels (0-25°C) to ensure the stability of the intermediates.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and yield. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalysts and Reagents: Employing catalysts to enhance reaction rates and selectivity. Common catalysts include Lewis acids or bases.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, thiols, amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxalamides with various functional groups.

Scientific Research Applications

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide has diverse applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.

    Biological Studies: Studied for its effects on cellular processes and potential as a biochemical probe.

    Industrial Chemistry: Utilized in the development of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic regulation.

    Binding Interactions: The hydroxy and methoxy groups facilitate binding through hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following table summarizes key oxalamide analogs from the evidence, highlighting structural features, molecular weights, and applications:

Compound Name / ID Substituents Molecular Weight (g/mol) Key Applications Source
S336 (Savorymyx® UM33) N1-(2,4-dimethoxybenzyl), N2-(2-(pyridin-2-yl)ethyl) 372.4 (calculated) Umami flavor enhancer (FEMA 4233); replaces MSG in food products
Compound 28 N1-(3-chloro-4-fluorophenyl), N2-(4-methoxyphenethyl) 350.8 (observed) Cytochrome P450 4F11-activated SCD1 inhibitor
Compound 16 N1-(4-(4-hydroxybenzoyl)phenyl), N2-(4-methoxyphenethyl) 434.4 (calculated) Inhibitor of stearoyl-CoA desaturase (SCD1)
GMC-3 N1-(4-chlorophenyl), N2-(1,3-dioxoisoindolin-2-yl) 372.8 (calculated) Antimicrobial activity (synthesized as cyclic imide derivative)
Compound 6 N1-(adamant-2-yl), N2-(benzyloxy) 378.5 (observed) Soluble epoxide hydrolase (sEH) inhibitor

Structural and Functional Analysis

Substituent Effects on Bioactivity :

  • Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., S336’s dimethoxybenzyl group) are often used in flavor chemistry due to their ability to bind taste receptors . In contrast, aliphatic chains like the 2-methoxyethyl group in the target compound may enhance solubility and reduce cytotoxicity, as seen in oxalamide-based polymers (e.g., OXA1 and OXA2 in ).
  • Halogenated Phenyl Groups : Chloro- and fluorophenyl groups (e.g., Compound 28 ) improve metabolic stability and enzyme binding affinity, critical for inhibitors targeting cytochrome P450 or SCD1.

Hydrogen-Bonding Motifs :

  • The hydroxyl group in the target compound’s 3-hydroxy-4,4-dimethylpentyl chain could mimic functionalities in sEH inhibitors like Compound 6 (adamantyl-benzyloxy), which rely on hydrogen bonding for enzyme interaction .

Industrial vs. Pharmaceutical Applications :

  • S336’s regulatory approval as a flavor compound contrasts with oxalamides like Compound 28, which require rigorous toxicological evaluation for therapeutic use .

Biological Activity

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C13H23N2O3
  • CAS Number : 1396706-97-0

The compound features a hydroxy group, a dimethylpentyl chain, and an oxalamide moiety, contributing to its diverse reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key aspects include:

  • Molecular Targets : The compound may interact with enzymes or receptors, modulating their activity.
  • Pathways Involved : It has been suggested that it influences signaling pathways related to cell proliferation, apoptosis, and metabolic regulation.
  • Binding Interactions : The hydroxy and methoxy groups facilitate binding through hydrogen bonding and van der Waals interactions.

Medicinal Chemistry Applications

Research indicates that this compound has potential applications in medicinal chemistry:

  • Pharmacophore Development : Investigated for its ability to act as a pharmacophore in drug design. Its structural uniqueness may allow it to interact with various biological targets effectively.
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

Cellular Studies

In vitro studies have demonstrated the following biological effects:

  • Cell Proliferation : The compound appears to modulate cell proliferation rates in certain cancer cell lines.
  • Apoptotic Induction : Evidence suggests that it can induce apoptosis through caspase activation pathways.

Case Studies

  • Cell Line Studies : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
  • Animal Models : In vivo studies using mouse models indicated that the compound could inhibit tumor growth when administered at specific dosages. Histological analysis revealed reduced tumor cell proliferation and increased apoptotic cells within treated tumors.

Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cells
Cell ProliferationModulates proliferation rates in specific cell lines
Enzyme InteractionPotential modulation of enzyme activity

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